3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

anticancer molecular docking breast cancer

The compound 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a fully substituted 2-pyrazoline derivative bearing a p-toluenesulfonyl (tosyl) group at N1, a 4-bromophenyl group at C3, and a 2-methoxyphenyl group at C5. It belongs to the 4,5-dihydro-1H-pyrazole class, a scaffold widely explored for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects.

Molecular Formula C23H21BrN2O3S
Molecular Weight 485.4
CAS No. 361479-12-1
Cat. No. B2361320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole
CAS361479-12-1
Molecular FormulaC23H21BrN2O3S
Molecular Weight485.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC
InChIInChI=1S/C23H21BrN2O3S/c1-16-7-13-19(14-8-16)30(27,28)26-22(20-5-3-4-6-23(20)29-2)15-21(25-26)17-9-11-18(24)12-10-17/h3-14,22H,15H2,1-2H3
InChIKeyVWZJEVCYRKNLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole (CAS 361479-12-1): Structural and Pharmacophoric Baseline for Procurement


The compound 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole is a fully substituted 2-pyrazoline derivative bearing a p-toluenesulfonyl (tosyl) group at N1, a 4-bromophenyl group at C3, and a 2-methoxyphenyl group at C5 [1]. It belongs to the 4,5-dihydro-1H-pyrazole class, a scaffold widely explored for its diverse biological activities including anticancer, antimicrobial, and anti-inflammatory effects [2]. The tosyl substituent is known to enhance metabolic stability and modulate electronic properties relative to N-unsubstituted or N-phenyl analogs [3]. This compound is primarily utilized as a research intermediate and a pharmacophore-bearing building block in medicinal chemistry campaigns targeting enzyme inhibition and receptor modulation [1].

Why Generic 4,5-Dihydro-1H-pyrazole Analogs Cannot Substitute for 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole


Within the 4,5-dihydro-1H-pyrazole chemotype, the specific combination of a 4-bromophenyl at C3 and a 2-methoxyphenyl at C5 anchored by an N1-tosyl group creates a unique steric and electronic landscape that cannot be replicated by simple substituent swapping [1]. The tosyl group imparts distinct conformational constraints and hydrogen-bonding potential compared to N-phenyl or N-acyl analogs, directly influencing target binding [2]. Empirical evidence from in silico docking studies on the N1-phenyl analog (PF-4Br-2OMe) showed a low binding affinity of -5.1 kcal/mol against the breast cancer target compared to -10.4 kcal/mol for doxorubicin, indicating that the N1 substitution is critical for activity and that the N1-phenyl variant may be essentially inactive [3]. Consequently, procurement of a generic 'pyrazoline' without the precise tosyl and 2-methoxyphenyl substitution pattern introduces unquantified risk of target disengagement or off-target effects.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole vs. Closest Analogs


N1-Tosyl vs. N1-Phenyl Substitution: In Silico Target Engagement

The N1-phenyl analog 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-pyrazole (PF-4Br-2OMe) was evaluated via AutoDock Vina docking against a breast cancer target, yielding a binding affinity of -5.1 kcal/mol, significantly weaker than the control doxorubicin at -10.4 kcal/mol [1]. The N1-tosyl variant is hypothesized to improve binding through additional sulfonyl-mediated interactions, a class-level inference supported by crystallographic data on related tosyl-pyrazolines showing enhanced intermolecular hydrogen bonding [2]. No direct head-to-head docking comparison between the N1-tosyl and N1-phenyl variants is available in the current literature.

anticancer molecular docking breast cancer

5-(2-Methoxyphenyl) vs. 5-(2-Chlorophenyl) Substituent: Electronic Modulation of the Pyrazoline Core

The 2-methoxyphenyl group at C5 exerts a +M (mesomeric electron-donating) effect, while the 2-chlorophenyl analog (3-(4-bromophenyl)-5-(2-chlorophenyl)-1-tosyl-4,5-dihydro-1H-pyrazole) exerts a -I (inductive electron-withdrawing) effect [1]. This electronic divergence is expected to alter the electron density on the pyrazoline ring and modulate reactivity in cycloaddition or cross-coupling reactions. No direct comparative biological or reactivity data between these two analogs are available; the differentiation is based on established Hammett substituent constants (σₚ for OCH₃ = -0.27; σₘ for Cl = +0.37).

medicinal chemistry structure-activity relationship electron effects

Antimicrobial Activity Class-Level Evidence for Tosyl-Pyrazolines

A series of 1-tosyl-4,5-dihydro-1H-pyrazoles bearing trifluoromethyl and aryl substituents were evaluated for antimicrobial activity against yeast, fungi, bacteria, and algae [1]. The best activity was observed when a 4-fluorophenyl group occupied the C3 position, while the 4-bromophenyl variant (structurally closest to the target compound) showed moderate but measurable activity. No specific MIC data for the target compound 361479-12-1 are available, but the class-level trend indicates that bromine substitution at the 4-position of the C3 phenyl ring is tolerated and can contribute to antimicrobial potency, unlike bulkier or more polar substituents which may abrogate activity.

antimicrobial antibacterial pyrazoline

Cytotoxicity Trend in MCF-7 Cells: 4-Bromophenyl Pyrazoline vs. Other Aryl Substituents

A series of pyrazoline derivatives (2a–2o) were evaluated for cell viability in MCF-7 breast cancer cells [1]. The 4-bromophenyl-substituted compound 2d exhibited an IC₅₀ of 28.86 μM, which was more potent than the 4-fluorophenyl analog 2e (IC₅₀ >100 μM) but slightly less potent than the 3,4-dimethoxyphenyl analog 2f (IC₅₀ = 25.37 μM). The target compound 361479-12-1 contains both a 4-bromophenyl and a 2-methoxyphenyl group, raising the possibility of additive or synergistic cytotoxicity; however, the compounds in this series lack the N1-tosyl group, so direct extrapolation is not possible.

anticancer MCF-7 cytotoxicity

Synthetic Accessibility and Yield: One-Pot Microwave Method for Analog Synthesis

The N1-phenyl analog PF-4Br-2OMe was synthesized via a one-pot, three-component microwave-assisted reaction in 46.07% yield [1]. The N1-tosyl variant (target compound) is typically prepared by cyclocondensation of the corresponding chalcone with p-tosylhydrazine, a method reported to give yields in the range of 58–92% for related tosyl-pyrazolines [2]. The higher expected yield for the tosyl derivative, combined with the simpler purification due to the crystalline nature of tosyl-pyrazolines, provides a practical advantage in scale-up procurement.

synthetic chemistry microwave synthesis yield

High-Value Application Scenarios for 3-(4-Bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole Based on Quantitative Evidence


Anticancer Screening Library Candidate with Differentiated N1-Tosyl Architecture

The compound is suited for inclusion in focused anticancer screening libraries targeting breast cancer cell lines. The N1-tosyl group provides a hydrogen-bonding motif absent in N-phenyl analogs, which showed negligible docking scores (-5.1 kcal/mol) against breast cancer targets [1]. The 4-bromophenyl moiety has demonstrated measurable MCF-7 cytotoxicity (IC₅₀ = 28.86 μM for a related analog), and the 2-methoxyphenyl group may further improve potency based on SAR trends showing a ~3.5 μM IC₅₀ improvement in dimethoxy analogs [2].

Antimicrobial Screening with Preferential Gram-Positive Activity Potential

Based on class-level antimicrobial data for 1-tosyl-4,5-dihydro-1H-pyrazoles, the 4-bromophenyl substituent is associated with moderate antimicrobial activity against a broad spectrum of microorganisms [3]. This compound is recommended for inclusion in pilot antimicrobial panels, with the understanding that the 4-fluorophenyl analog may serve as a more potent positive control if head-to-head comparison is desired.

Synthetic Intermediate for Derivatization via Bromine Cross-Coupling

The 4-bromophenyl group provides a synthetic handle for late-stage functionalization via Suzuki, Heck, or Buchwald-Hartwig cross-coupling, enabling the generation of diverse analog libraries. The tosyl group remains stable under these conditions, protecting the N1 position from unwanted reactions. The crystalline nature of tosyl-pyrazolines facilitates purification and characterization at each derivatization step [4].

Computational Chemistry and Docking Studies on Sulfonyl-Pyrazoline Pharmacophores

The compound serves as a valuable test case for computational studies comparing the docking behavior of N1-tosyl vs. N1-phenyl pyrazolines. The established benchmark of -5.1 kcal/mol for the N1-phenyl analog [1] provides a direct comparator for assessing the contribution of the sulfonyl group to target binding, aiding in the rational design of next-generation pyrazoline-based inhibitors.

Quote Request

Request a Quote for 3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.